molecular formula C22H25N3O4S B1676744 モラシジン CAS No. 31883-05-3

モラシジン

カタログ番号: B1676744
CAS番号: 31883-05-3
分子量: 427.5 g/mol
InChIキー: FUBVWMNBEHXPSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Moracizine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits potent local anesthetic activity and membrane-stabilizing effects. Moracizine decreases excitability, conduction velocity, and automaticity in cardiac tissues by slowing atrioventricular nodal and His-Purkinje conduction . It also decreases the action potential duration in Purkinje fibers and increases the effective refractory period/action potential duration ratio . These interactions are essential for its antiarrhythmic properties.

Cellular Effects

Moracizine affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Moracizine’s ability to stabilize cell membranes and reduce excitability is critical for its therapeutic effects in treating arrhythmias . Additionally, it impacts the expression of genes involved in ion channel regulation and cardiac muscle contraction, thereby influencing overall cardiac function.

Molecular Mechanism

The molecular mechanism of moracizine involves its binding interactions with sodium channels in cardiac cells. By inhibiting sodium influx during the action potential, moracizine reduces the maximum rate of phase 0 depolarization without affecting the action potential amplitude or maximum diastolic potential . This inhibition leads to decreased excitability and conduction velocity, which are vital for its antiarrhythmic effects. Moracizine also interacts with other ion channels and receptors, contributing to its overall pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moracizine change over time due to its stability, degradation, and long-term impact on cellular function. Moracizine undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 38% . Its elimination half-life varies between 3-4 hours in healthy volunteers and 6-13 hours in patients with cardiac disease . Long-term studies have shown that moracizine can maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use.

Dosage Effects in Animal Models

The effects of moracizine vary with different dosages in animal models. At therapeutic doses, moracizine effectively suppresses ventricular arrhythmias and improves cardiac function. At higher doses, it may exhibit toxic or adverse effects, including proarrhythmic events and negative impacts on cardiac contractility . Threshold effects have been observed, where the efficacy of moracizine plateaus beyond a certain dosage, indicating the importance of dose optimization in clinical settings.

Metabolic Pathways

Moracizine is involved in several metabolic pathways, primarily through hepatic metabolism. It undergoes extensive first-pass metabolism and is further metabolized after entering the circulation . Enzymes such as cytochrome P450 play a significant role in its biotransformation, leading to the formation of pharmacologically active metabolites . These metabolites contribute to the overall therapeutic effects and pharmacokinetics of moracizine.

Transport and Distribution

Moracizine is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (approximately 95%), which influences its distribution and bioavailability . Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues, particularly the heart. The distribution of moracizine is crucial for its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of moracizine is essential for its activity and function. It primarily targets cardiac cells, where it interacts with ion channels and receptors on the cell membrane . Post-translational modifications and targeting signals direct moracizine to specific compartments within the cell, ensuring its precise action on cardiac tissues. This localization is vital for its antiarrhythmic effects and overall pharmacological profile.

準備方法

モリシジンの合成には、いくつかの工程が必要です。 N-フェニル-1,3-ベンゼンジアミンとクロロギ酸エチルとの反応により、カルバメート中間体が生成されます . この中間体を次に、硫黄とヨウ素で処理してフェノチアジン誘導体を生成します . 次の工程では、3-クロロプロピオニルクロリドとアミドを形成します . 最後に、側鎖塩素での求核置換反応によるモルホリンのアルキル化により、モリシジンが得られます .

モリシジン塩酸塩の工業的製造方法には、モリシジン遊離塩基をトルエンやジエチルエーテルなどの無水有機溶媒中で塩化水素ガスと接触させる方法があります . このプロセスにより、実質的に封入水が含まれていない結晶性モリシジン塩酸塩が生成されます .

化学反応解析

モリシジンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、硫黄、ヨウ素、3-クロロプロピオニルクロリドなどがあります . これらの反応から生成される主な生成物には、フェノチアジン誘導体とアミドなどがあります .

科学研究への応用

モリシジンは、その抗不整脈作用について広く研究されています。 心室期外収縮と非持続性心室頻拍の抑制に効果があるとされています . さらに、モリシジンは、特に細胞振動子の概日周期を延長する時計調節作用を持つことが発見されています . この性質は、心臓病に対する臨床的な意義を持つ可能性があります .

化学反応の分析

生物活性

Moricizine, also known as Ethmozine, is an antiarrhythmic medication primarily used to treat life-threatening ventricular arrhythmias. It exhibits unique pharmacological properties that place it in a distinctive position among antiarrhythmic agents, with characteristics of Class IA, IB, and IC agents but not fitting neatly into any single subclass. This article delves into the biological activity of Moricizine, including its mechanism of action, efficacy in clinical settings, and research findings.

Moricizine functions primarily as an inhibitor of the rapid inward sodium current across myocardial cell membranes. This inhibition affects the action potential duration and the effective refractory period more significantly than the slope of phase 0 depolarization, a characteristic that differentiates it from other Class IC agents .

Pharmacokinetics

  • Absorption : Moricizine is well absorbed with complete absorption occurring within 2 to 3 hours. Its bioavailability is approximately 38% due to significant first-pass metabolism.
  • Distribution : The volume of distribution is approximately 300 L, with about 95% protein binding.
  • Metabolism : The drug undergoes extensive metabolism, with less than 10% excreted unchanged in urine. It has a half-life ranging from 2 to 6 hours, but its active metabolites can prolong its therapeutic effects .

Ventricular Tachycardia (VT)

A notable study involving 48 patients with nonsustained ventricular tachycardia demonstrated that Moricizine was initially effective in 73% of cases, with two-thirds achieving total abolition of VT episodes. However, it was less effective in preventing the recurrence of sustained VT, showing a failure rate of 63% during follow-up .

Case Study Summary

StudyPatient CountInitial EfficacyTotal Abolition RateRecurrence Rate
4873%66%63%

Atrial Fibrillation (AF)

Recent studies suggest that Moricizine may also be effective in preventing paroxysmal atrial fibrillation. In a cohort study, 65% of patients maintained sinus rhythm after one year of treatment with Moricizine, indicating its potential role beyond ventricular arrhythmias .

Safety Profile

Moricizine is generally well tolerated; however, concerns have been raised regarding its safety profile. The CAST trials indicated an increased risk of mortality during the initial treatment period despite effective arrhythmia suppression. Long-term survival benefits were not observed .

Side Effects

Side effects are typically mild and uncommon; however, monitoring for potential adverse effects is essential due to the drug's complex interactions with cardiac function and circadian rhythms .

Clock Modulating Activities

Recent research has highlighted Moricizine's influence on circadian rhythms and cardiac gene expression. It has been shown to affect the expression of key ion channel genes involved in cardiac function, such as Scn5a and Kcnj2, which may have implications for its use in treating arrhythmias .

Additional Investigations

Further studies are needed to explore:

  • The long-term effects of Moricizine on survival rates in patients with various forms of arrhythmias.
  • Its impact on circadian biology and potential interactions with other pharmacological agents.

特性

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVWMNBEHXPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023335
Record name Moricizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moricizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L
Record name SID50086819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Moricizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moricizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes.
Record name Moricizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

31883-05-3
Record name Moricizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31883-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moricizine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moricizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moricizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moracizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORICIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GT1D0TMX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moricizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156-157 °C, 156 - 157 °C
Record name Moricizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moricizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moricizine
Reactant of Route 2
Reactant of Route 2
Moricizine
Reactant of Route 3
Reactant of Route 3
Moricizine
Reactant of Route 4
Reactant of Route 4
Moricizine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Moricizine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Moricizine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。